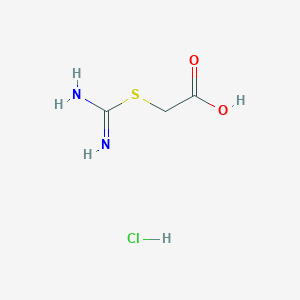

2-(Carbamimidoylthio)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-carbamimidoylsulfanylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLYRGFLNXMMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-78-5 |

Source

|

| Record name | 5425-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis pathway for 2-(Carbamimidoylthio)acetic acid hydrochloride.

An In-Depth Technical Guide to the Synthesis of 2-(Carbamimidoylthio)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable isothiourea derivative. The document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the primary synthetic pathway, mechanistic underpinnings, detailed experimental protocols, and critical safety considerations. By grounding the methodology in established chemical principles, this guide serves as a practical and authoritative resource for the laboratory-scale preparation of this compound.

Introduction and Strategic Importance

This compound, with the molecular formula C₃H₇ClN₂O₂S, is an organic compound characterized by a carbamimidoylthio (isothiouronium) group linked to an acetic acid backbone.[1] Its hydrochloride salt form enhances aqueous solubility, a crucial property for its application in biochemical research and pharmacology.[1] The molecule's structure, containing both a carboxylic acid and a thiocarbamimidoyl group, makes it a versatile building block and a subject of interest for its potential biological activities, including the inhibition of various enzymatic pathways.[1][2]

The synthesis of this compound relies on a robust and well-established nucleophilic substitution reaction, providing a reliable route for its preparation. This guide focuses on the most prevalent and efficient method: the S-alkylation of thiourea with chloroacetic acid.

The Core Synthesis: S-Alkylation of Thiourea

The most direct and widely employed pathway to this compound is the reaction between thiourea and chloroacetic acid. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of thiourea acts as the nucleophile.[1][3]

Mechanistic Rationale

The underlying mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[3]

-

Nucleophilic Attack: The sulfur atom of thiourea possesses lone pairs of electrons, rendering it a potent nucleophile. It attacks the electrophilic alpha-carbon of chloroacetic acid.

-

Transition State: A transient five-coordinate transition state is formed where the sulfur-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

-

Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the S-alkylated isothiouronium salt.[4]

The reaction is typically performed in a protic solvent, such as ethanol, which helps to solvate the ions formed during the process. Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[5] Although theoretical studies suggest the reaction may involve the iminothiol tautomer of thiourea, the direct attack from the thione form is the commonly depicted mechanism in this context.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, from initial reactants to the final purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the S-alkylation of thiourea.[5]

Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |

| Thiourea | 76.12 | 0.20 | 1.0 | 15.2 g |

| Chloroacetic Acid | 94.50 | 0.21 | 1.05 | 19.8 g |

| 95% Ethanol | - | - | - | 100 mL |

| Deionized Water | - | - | - | As needed |

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Dissolution: Add thiourea (15.2 g, 0.20 mol) and 95% ethanol (100 mL) to the flask. Heat the mixture to reflux with stirring until the thiourea is completely dissolved.

-

Addition: Carefully add chloroacetic acid (19.8 g, 0.21 mol) to the solution through the top of the condenser in portions. An exothermic reaction may be observed. Maintain a gentle reflux.

-

Reaction: Continue to heat the mixture under reflux with stirring for 3 hours. A white precipitate of the product will begin to form during this time.

-

Isolation: After the reflux period, remove the heat source and allow the flask to cool to room temperature. The product will crystallize out of the solution.

-

Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude product to a beaker. Add a minimal amount of boiling deionized water (pre-boiled to expel oxygen, which can prevent discoloration) to dissolve the solid.[5] If necessary, add a small amount of ethanol to aid dissolution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Expected Yield and Characterization

-

Yield: Typical yields for this reaction are in the range of 75-85%.

-

Appearance: A white crystalline solid.

-

¹H NMR Analysis: The proton NMR spectrum provides key structural confirmation.[1] Expected chemical shifts (δ) in D₂O would be approximately:

-

δ 3.5-3.8 ppm (singlet, 2H, -S-CH₂ -COOH)

-

The NH and COOH protons will exchange with D₂O, so their signals may not be observed or may appear as a broad peak.

-

-

Mass Spectrometry: Mass spectral analysis should confirm the molecular weight of the protonated free base (C₃H₆N₂O₂S), with an expected m/z of approximately 135.02.[1]

Safety and Handling

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with extreme care.

-

Thiourea: A suspected carcinogen and potential teratogen.[7][8] Avoid inhalation of dust and skin contact. It is incompatible with strong acids and oxidizing agents.[7]

-

Chloroacetic Acid: Highly corrosive, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[9] It must be handled in a chemical fume hood while wearing appropriate gloves, lab coat, and eye protection.[9]

-

Ethanol: A flammable liquid. Ensure no open flames or spark sources are present during heating and reflux.

All chemical waste must be disposed of in accordance with local and institutional regulations. A thorough risk assessment should be conducted before beginning any experimental work.[5]

Conclusion

The synthesis of this compound via the S-alkylation of thiourea is a reliable and efficient method suitable for laboratory-scale production. The procedure is straightforward, relying on fundamental principles of nucleophilic substitution. By understanding the underlying mechanism, exercising meticulous experimental technique, and adhering to strict safety protocols, researchers can confidently prepare this valuable compound for further investigation in drug discovery and biochemical applications.

References

-

Organic Syntheses. pseudothiohydantoin. [Link]

-

ResearchGate. (2017, February 3). Please I want best conditions to react substituted 1,3 diphenyl thiourea with chloroacetic acid for cyclization and formation of thiazolidineone ring?. [Link]

-

ResearchGate. A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. [Link]

- Google Patents.

-

Wikipedia. Isothiouronium. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. [Link]

-

NJ.gov. HAZARD SUMMARY - Thiourea. [Link]

-

Carl ROTH. Safety Data Sheet: Thiourea. [Link]

-

Pearson+. Thiols can be prepared from the reaction of thiourea with an alky.... [Link]

Sources

- 1. Buy this compound | 5425-78-5 [smolecule.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 4. Isothiouronium - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism of Action of 2-(Carbamimidoylthio)acetic Acid Hydrochloride in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mechanism of action for 2-(Carbamimidoylthio)acetic acid hydrochloride. While this specific nomenclature refers to a distinct chemical entity, its core biological activity is best understood through its structural and functional relationship to Guanidinoacetic Acid (GAA) , a naturally occurring amino acid derivative. GAA is the immediate and direct precursor in the endogenous synthesis of creatine, a molecule central to cellular energy homeostasis. The primary mechanism of action of this compound is its role as a substrate in the creatine biosynthesis pathway. By bypassing the initial rate-limiting step of endogenous synthesis, it directly fuels the production of creatine, thereby enhancing the bioenergetic capacity of tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. This document elucidates this core pathway, explores cellular transport mechanisms, details key experimental validation protocols, and discusses secondary biological effects and important metabolic considerations for researchers.

The Central Role in Cellular Bioenergetics: Creatine Biosynthesis

The fundamental action of this compound is rooted in its contribution to the synthesis of creatine. Endogenous creatine production is a critical two-step enzymatic process that spans different organs.[1]

Step 1: Synthesis of Guanidinoacetic Acid (GAA) The process begins primarily in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from the amino acid L-arginine to glycine.[1][2] This reaction produces GAA and ornithine.[2] The AGAT-catalyzed reaction is considered the rate-limiting step in the overall creatine synthesis pathway.[2]

Step 2: Methylation of GAA to Creatine Following its synthesis, GAA is transported via the bloodstream to the liver. Here, the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the final step: the methylation of GAA.[3][4] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor, converting GAA into creatine and producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[1] The newly synthesized creatine is then released into circulation and taken up by target tissues.[5]

By providing an exogenous source of the GAA molecule, this compound effectively bypasses the initial AGAT-controlled step, directly supplying the substrate for the GAMT enzyme and increasing the overall rate of creatine synthesis.[6]

Sources

- 1. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GAMT gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Reactome | Creatine metabolism [reactome.org]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 2-(Carbamimidoylthio)acetic Acid Hydrochloride: Structure, Properties, and Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(Carbamimidoylthio)acetic acid hydrochloride, a molecule of significant interest in chemical synthesis and pharmaceutical research. We will dissect its molecular architecture, elucidate the physicochemical properties and reactivity of its constituent functional groups—the carbamimidoyl (isothiourea), thioether, and carboxylic acid moieties—and discuss its applications. This document serves as a foundational resource, synthesizing structural data, reactivity principles, and practical insights to support advanced research and development.

Introduction

This compound, also known by synonyms such as (Amidinothio)-acetic Acid Monohydrochloride, is a unique organic compound featuring a combination of functional groups that impart diverse chemical reactivity and potential biological activity.[1] Its molecular formula is C₃H₇ClN₂O₂S, with a molecular weight of approximately 170.62 g/mol .[1] The hydrochloride salt form enhances its aqueous solubility, a crucial property for its application in biochemical and pharmacological studies.[1] This guide will explore the molecule's structure and the distinct chemical behaviors of its functional groups, providing a framework for its strategic use in synthesis and drug design.

Chemical Structure and Identification

A thorough understanding of a molecule begins with its precise structure and identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-carbamimidoylsulfanylacetic acid;hydrochloride | Smolecule[1] |

| CAS Number | 5425-78-5 (for the hydrochloride) | Smolecule[1] |

| Molecular Formula | C₃H₇ClN₂O₂S | PubChem[2] |

| Molecular Weight | 170.62 g/mol | Smolecule[1] |

| SMILES | C(C(=O)O)SC(=N)N.Cl | Smolecule[1] |

| InChI | InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H | Smolecule[1] |

The structure consists of an acetic acid backbone linked via a sulfur atom to a carbamimidoyl group, which is the S-alkylated form of thiourea, also known as an isothiourea or isothiouronium group.[1][3]

Caption: Molecular structure of this compound highlighting its key functional groups.

In-Depth Analysis of Functional Groups

The molecule's reactivity and biological potential are dictated by the interplay of its three primary functional groups.

The Carbamimidoyl (Isothiouronium) Group

This functional group, with the formula [RSC(NH₂)₂]⁺, is the defining feature of the molecule.[3] It is formed by the S-alkylation of thiourea.[3]

-

Structure and Basicity: The positive charge is delocalized across the S-C-N₂ system, similar to the guanidinium cation, resulting in a planar CN₂S core with short C-N bonds.[3] This delocalization imparts significant basicity. The isothiouronium group is protonated under physiological conditions, allowing it to act as a hydrogen bond donor and engage in electrostatic interactions with biological targets, such as the active sites of enzymes.[1]

-

Reactivity:

-

Hydrolysis: Isothiouronium salts can be hydrolyzed to yield thiols. This reaction is a classic method for thiol synthesis from alkyl halides via the intermediacy of an isothiouronium salt.[3]

-

Guanidinylation: S-alkylisothiouronium salts are effective reagents for converting amines into guanidinium groups, a transformation known as the Rathke synthesis.[3]

-

Catalysis: Chiral isothioureas are increasingly used as powerful Lewis base organocatalysts in a variety of enantioselective reactions, including Michael additions and cycloadditions.[4][5][6] This catalytic activity stems from the ability of the isothiourea to activate substrates through the formation of reactive intermediates like C(1)-ammonium enolates.[5]

-

The Thioether Linkage (-S-)

The thioether, or sulfide, linkage connects the acetic acid moiety to the carbamimidoyl group.

-

Nucleophilicity: The sulfur atom possesses lone pairs of electrons, making it a potent nucleophile.[1] This allows for further substitution reactions, although the adjacent electron-withdrawing groups temper this reactivity compared to simple alkyl sulfides.

-

Oxidation: Thioethers are susceptible to oxidation. Mild oxidizing agents can convert the sulfide to a sulfoxide (R-S(=O)-R'), while stronger agents can produce a sulfone (R-S(=O)₂-R'). This transformation is critical in drug metabolism, as it can alter the polarity, solubility, and biological activity of the parent molecule.

The Carboxylic Acid Group (-COOH)

The carboxylic acid is a classic functional group with well-defined properties.

-

Acidity: This group is acidic and will be deprotonated to its carboxylate form (COO⁻) at physiological pH. The proton of the carboxylic acid typically shows a characteristic downfield signal in ¹H NMR spectra, often between δ 12-13 ppm.[1]

-

Reactivity: The carboxylic acid is a versatile handle for chemical modification:

-

Esterification: Reaction with alcohols under acidic conditions yields esters.

-

Amidation: Activation (e.g., to an acyl chloride or using coupling reagents) followed by reaction with an amine forms a stable amide bond. This is a cornerstone of peptide synthesis and medicinal chemistry.

-

Reduction: Strong reducing agents can reduce the carboxylic acid to a primary alcohol.

-

Synthesis and Characterization

General Synthetic Approach

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The sulfur atom of thiourea acts as the nucleophile, attacking the alpha-carbon of a haloacetic acid, such as chloroacetic acid, displacing the halide.[1] The resulting product is then treated with hydrochloric acid to form the stable salt.[1]

Sources

- 1. Buy this compound | 5425-78-5 [smolecule.com]

- 2. 2-(Carbamimidoylthio)acetic acid; chlorine | C3H6ClN2O2S | CID 53395148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isothiouronium - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 2-(Carbamimidoylthio)acetic acid hydrochloride in aqueous buffers.

An In-depth Technical Guide to the Aqueous Solubility and Stability of 2-(Carbamimidoylthio)acetic acid hydrochloride

Introduction

This compound, a compound with the molecular formula C₃H₇ClN₂O₂S and a molecular weight of approximately 170.62 g/mol , is an isothiourea derivative of acetic acid.[1][2] Its structure, featuring a reactive thiocarbamimidoyl group linked to a carboxylic acid moiety, has garnered interest in biomedical research, with preliminary studies suggesting potential as an enzyme inhibitor and antidiabetic agent.[1][2]

For any compound to advance from a research curiosity to a viable therapeutic candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and stability are arguably the most critical. Solubility dictates the maximum achievable concentration in aqueous media, directly impacting formulation strategies, dose administration, and the design of in vitro biological assays. Stability determines the compound's shelf-life and its integrity under physiological conditions, ensuring that the biological effects observed are attributable to the parent compound and not its degradants.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the aqueous solubility and stability of this compound. It moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring that the data generated is both accurate and reliable.

Core Physicochemical Characteristics and Predicted Behavior

The behavior of this compound in water is governed by its functional groups: a carboxylic acid, an isothiourea group, and its status as a hydrochloride salt.[1]

-

Carboxylic Acid Group: This group has an acidic pKa (typically ~3-5). At pH values above its pKa, it will be deprotonated to a carboxylate anion (-COO⁻), which generally increases aqueous solubility.

-

Isothiourea Group: This group is basic and exists as a protonated isothiouronium cation at low pH. The hydrochloride salt form enhances stability and crystallinity, and indicates the compound is a salt of this basic functionality.[1] Hydrolysis of the isothiourea linkage is a primary anticipated degradation pathway, a reaction known to be sensitive to pH.[3]

-

Overall Molecule: As an ionizable molecule, its solubility is expected to be highly dependent on the pH of the aqueous buffer. Stability will likely be greatest in a specific pH range where catalytic hydrolysis by acid or base is minimized.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₃H₇ClN₂O₂S | [1][2] |

| Molecular Weight | ~170.62 g/mol | [1][2] |

| IUPAC Name | 2-(carbamimidoylsulfanyl)acetic acid hydrochloride | [2] |

| Key Functional Groups | Carboxylic acid, Isothiourea (thiocarbamimidoyl) | [1] |

| Known Degradation Paths | Prone to hydrolysis, particularly at the isothiourea linkage; potential for oxidation. | [3][4] |

Protocol for Aqueous Solubility Assessment

The definitive method for determining intrinsic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility testing.

Detailed Protocol: Shake-Flask Solubility

-

Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range (e.g., 2.0, 4.5, 6.8, 7.4, 9.0). Verify the final pH of each buffer.

-

Compound Addition : Add an excess of this compound to a known volume of each buffer in a glass vial. "Excess" means enough solid should remain visible at the end of the experiment.

-

Equilibration : Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Sampling : After equilibration, allow the vials to stand for at least 30 minutes for undissolved solids to settle.

-

Separation : Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all particulate matter.

-

Causality Behind Choice: Filtration is a critical self-validating step. Failure to remove microscopic undissolved particles will lead to a gross overestimation of solubility.

-

-

Quantification : Dilute the clear filtrate with mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method (see Protocol 3.3).

Analytical Method: HPLC-UV for Quantification

A stability-indicating reverse-phase HPLC method is essential for accurate quantification.

-

Method Parameters (Example) :

-

Column : C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase : A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient : 5% B to 95% B over 10 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at a determined λmax (e.g., 220 nm). A UV scan of a dilute solution should be performed first to identify the optimal wavelength.

-

Injection Volume : 10 µL.

-

Causality Behind Choice: A C18 column is a versatile starting point for polar organic molecules. Using a gradient ensures that both the parent compound and any potential impurities or degradants are eluted and resolved. TFA is used as an ion-pairing agent to improve peak shape for the basic isothiourea group.

-

-

Method Validation (Trustworthiness) :

-

Calibration : Prepare a series of calibration standards of the compound in the mobile phase at known concentrations (e.g., 1 to 100 µg/mL).

-

Linearity : Inject the standards and plot the peak area versus concentration. The relationship must be linear, with a correlation coefficient (R²) > 0.995. This validates that the detector response is proportional to concentration in the working range.

-

Data Presentation

The results should be summarized in a clear, tabular format.

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 2.0 | 25 | Result | Result |

| 4.5 | 25 | Result | Result |

| 6.8 | 25 | Result | Result |

| 7.4 | 25 | Result | Result |

| 9.0 | 25 | Result | Result |

| 7.4 | 37 | Result | Result |

Protocol for Aqueous Stability Assessment

Stability testing determines the rate of degradation as a function of pH, temperature, and other environmental factors. The primary goal is to develop a pH-rate profile.

Experimental Workflow for Stability Study

Caption: Workflow for pH-rate stability profiling.

Detailed Protocol: pH-Rate Profile

-

Forced Degradation (Method Development) : Before the main study, perform a forced degradation study by exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at an elevated temperature (e.g., 60°C). Analyze the samples by HPLC-UV.

-

Causality Behind Choice: This is a crucial preliminary step. It generates potential degradation products and validates that the chosen HPLC method (Protocol 3.3) is "stability-indicating"—meaning it can separate the parent peak from all degradation peaks, ensuring that loss of the parent compound is accurately measured.

-

-

Stock Solution Preparation : Prepare a concentrated stock solution of the compound in a non-reactive solvent (e.g., water or acetonitrile).

-

Incubation : In separate vials, add a small volume of the stock solution to each of the pH buffers from the solubility study to achieve a known final concentration (e.g., 50 µg/mL).

-

Time Course : Place the sets of vials at different controlled temperatures (e.g., 4°C for long-term, 25°C for ambient, and 40°C for accelerated stability).

-

Sampling : At specified time points (e.g., t=0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial. Immediately quench any further reaction if necessary (e.g., by neutralizing the pH or freezing at -80°C).

-

Analysis : Analyze all samples using the validated stability-indicating HPLC method. Record the peak area of the parent compound at each time point.

Data Analysis and Presentation

Assuming first-order kinetics, the degradation rate can be determined from the following equation:

ln[C]t = ln[C]₀ - k_obs * t

Where:

-

[C]t is the concentration at time t

-

[C]₀ is the initial concentration at t=0

-

k_obs is the observed first-order rate constant

-

Calculate Rate Constants : For each pH and temperature condition, plot the natural logarithm of the parent compound's concentration (or peak area) against time. The slope of the resulting line is equal to -k_obs.

-

Summarize Data : Present the calculated rate constants in a table.

| pH | Temperature (°C) | Rate Constant, k_obs (h⁻¹) | Half-life, t₁/₂ (h) |

| 2.0 | 40 | Result | Result |

| 4.5 | 40 | Result | Result |

| 6.8 | 40 | Result | Result |

| 7.4 | 40 | Result | Result |

| 9.0 | 40 | Result | Result |

-

Construct pH-Rate Profile : Plot log(k_obs) versus pH. This graph is a powerful visualization that immediately identifies the pH of maximum stability (the lowest point on the curve).

Summary and Recommendations for Handling

Based on the known chemistry of its functional groups, this compound is predicted to exhibit U-shaped or V-shaped pH-dependent solubility and an inverted U-shaped stability profile.

Expected Findings:

-

Solubility : Solubility is likely to be highest at low pH (<2) where both the carboxylic acid and isothiourea groups are fully protonated, and also high at basic pH (>9) where the carboxylic acid is fully deprotonated. A minimum solubility is expected in the mid-pH range.

-

Stability : The compound will likely exhibit maximum stability in the weakly acidic to neutral pH range (approx. pH 4-7). Degradation via hydrolysis of the isothiourea linkage is expected to be catalyzed by both acid and base, leading to faster degradation at the pH extremes.[3]

Practical Recommendations for Researchers:

-

Solution Preparation : For biological assays, prepare concentrated stock solutions in water or DMSO. Dilute into the final aqueous buffer immediately before use.

-

Buffer Selection : Whenever possible, use a buffer system where the compound shows maximal stability, as determined by the pH-rate profile.

-

Storage : Solid this compound should be stored in a cool, dry, and dark place. Aqueous stock solutions should be stored frozen at ≤ -20°C and are best prepared fresh. Avoid long-term storage of solutions in basic buffers.

References

- Lienhard, G. E., & Jencks, W. P. (1966). The SN1 hydrolysis of isothioureas. Journal of the American Chemical Society, 88(17), 3982–3989.

- Ortega-Amaya, R., et al. (2017). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. Comments on Inorganic Chemistry, 37(2), 99-115.

- Shaw, W. H. R., & Walker, D. G. (1958). The Decomposition of Thiourea in Water Solutions. Journal of the American Chemical Society, 80(20), 5337–5343.

-

Wikipedia. Thiourea. [Link]

-

PubChem. 2-(Carbamimidoylthio)acetic acid; chlorine. [Link]

Sources

A Forward-Looking Technical Guide: Potential Applications of 2-(Carbamimidoylthio)acetic acid hydrochloride in Proteomics

Abstract

2-(Carbamimidoylthio)acetic acid hydrochloride, a molecule bearing both a guanidinium and a thiol-reactive group, presents a compelling, underexplored scaffold for the development of novel chemical proteomics tools. While its primary described role is as a precursor in creatine biosynthesis (guanidinoacetic acid), its unique bifunctional architecture suggests significant potential for proteomics applications. This technical guide synthesizes first-principle chemical insights with established proteomics methodologies to propose three core applications for this reagent: (1) as a novel, arginine-mimicking, thiol-reactive cross-linker for chemical cross-linking mass spectrometry (CX-MS) to study protein-protein interactions; (2) as an affinity-based probe for the enrichment and identification of arginine-binding proteins; and (3) as a chemical footprinting reagent for mapping protein surface accessibility and interaction interfaces. For each proposed application, we provide the underlying scientific rationale, detailed hypothetical experimental protocols, and data analysis strategies, underpinned by citations to authoritative literature. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in expanding the chemical proteomics toolkit.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₃H₇ClN₂O₂S.[1][2] It is characterized by a carbamimidoylthio group linked to an acetic acid moiety.[1] The hydrochloride salt form enhances its water solubility.[1] The structure contains two key functional groups that are of significant interest in the context of proteomics:

-

The Guanidinium Group: This positively charged group is isosteric to the side chain of arginine, one of the most common amino acids in protein interaction interfaces.[3][4] The guanidinium group's high pKa ensures it is protonated at physiological pH, allowing it to participate in strong electrostatic interactions and hydrogen bonding.[3] This property has been exploited in the design of various arginine mimetics for probing and inhibiting protein function.[4][5][6]

-

The Thioacetic Acid Moiety: This group contains a sulfur atom that can act as a nucleophile, enabling reactions with electrophiles.[1] More importantly, upon hydrolysis of the acetyl group, a free thiol (-SH) is revealed. Thiols are highly reactive functional groups widely utilized in bioconjugation and proteomics for their ability to react specifically with cysteine residues or to be targeted by various thiol-reactive probes.[7][8][9]

While its known biological role is in metabolic pathways, the combination of an arginine-mimicking group and a latent thiol makes this compound a promising candidate for the development of novel chemical probes for proteomics.

Proposed Application 1: A Novel Reagent for Chemical Cross-Linking Mass Spectrometry (CX-MS)

2.1. Principle and Rationale

Chemical cross-linking coupled with mass spectrometry (CX-MS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[10][11] Cross-linking reagents are molecules with two or more reactive ends that covalently link amino acid residues in close proximity.[10][11][12]

We propose the use of this compound as a novel heterobifunctional cross-linker. The rationale is as follows:

-

Targeted Reactivity: The guanidinium group can act as a targeting moiety, directing the reagent to negatively charged pockets on a protein's surface, which are often involved in protein-protein interactions. This is analogous to how arginine residues mediate many protein interactions.[3][13]

-

Thiol-Based Cross-Linking: After initial non-covalent binding, the revealed thiol group can form a disulfide bond with a nearby cysteine residue on an interacting protein. This would create a covalent cross-link between the two proteins.

This two-step mechanism—affinity-driven targeting followed by covalent capture—could provide a high degree of specificity in cross-linking experiments.

2.2. Hypothetical Experimental Workflow

A typical CX-MS workflow using this compound would involve the following steps:

-

Protein Incubation: A purified protein complex or a complex cell lysate is incubated with this compound under conditions that favor the hydrolysis of the thioester and subsequent disulfide bond formation (e.g., slightly alkaline pH).

-

Quenching: The cross-linking reaction is quenched by the addition of a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol.

-

Protein Digestion: The cross-linked protein mixture is denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.

-

Enrichment of Cross-Linked Peptides (Optional): Cross-linked peptides can be enriched using various chromatographic techniques to reduce sample complexity.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. This involves searching for peptide pairs that are linked by the mass of the cross-linker.

2.3. Data Presentation: Expected Mass Shifts in CX-MS

| Peptide State | Mass Modification (Da) | Description |

| Unmodified Cysteine | 0 | Cysteine residue not involved in cross-linking. |

| Cross-linked Peptide Pair | +149.01 | Mass of the cross-linker (C₃H₅N₂O₂S) linking two peptides. |

| Dead-end Modification | +150.02 | Cross-linker attached to a single peptide. |

2.4. Visualization: Proposed CX-MS Workflow

Caption: Proposed workflow for CX-MS experiments.

Proposed Application 2: An Affinity-Based Probe for Arginine-Binding Proteins

3.1. Principle and Rationale

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to identify and characterize protein families based on their affinity for small molecule probes.[15][16] We propose that this compound can be adapted for use as an affinity probe to enrich and identify arginine-binding proteins.

The rationale for this application is based on the structural mimicry of the guanidinium group to the arginine side chain.[3][17] Many enzymes and proteins specifically recognize and bind to arginine residues in their substrates or interaction partners.[3][4] By immobilizing this compound on a solid support (e.g., agarose or magnetic beads), it can be used as "bait" to capture these arginine-binding proteins from a complex biological sample.

3.2. Hypothetical Experimental Workflow

-

Probe Immobilization: this compound is covalently attached to a solid support via its carboxylic acid group.

-

Protein Incubation: The immobilized probe is incubated with a cell lysate or other protein mixture. Arginine-binding proteins will selectively bind to the probe.

-

Washing: Non-specifically bound proteins are removed by a series of washing steps.

-

Elution: The specifically bound proteins are eluted from the solid support, for example, by changing the pH or by using a high concentration of free arginine or guanidine hydrochloride as a competitor.[13]

-

Protein Identification: The eluted proteins are identified by standard proteomics techniques, such as SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

3.3. Data Analysis and Interpretation

Proteins that are significantly enriched in the eluate compared to a control experiment (e.g., using beads without the immobilized probe) are considered potential arginine-binding proteins. Further validation experiments would be required to confirm the direct interaction and functional relevance.

3.4. Visualization: Affinity-Based Enrichment Strategy

Caption: Workflow for affinity-based protein profiling.

Proposed Application 3: A Reagent for Chemical Footprinting and Structural Proteomics

4.1. Principle and Rationale

Chemical footprinting is a technique used to map the solvent-accessible surfaces of proteins and identify regions involved in protein-protein or protein-ligand interactions.[7] The principle is to modify accessible amino acid residues with a chemical reagent and then identify the modified sites by mass spectrometry.[18][19]

We propose that this compound can be used as a chemical footprinting reagent that targets cysteine residues in a targeted manner. The guanidinium group could direct the reagent to specific regions of the protein surface, and the thiol-reactive group would then modify accessible cysteine residues in those regions. By comparing the modification pattern of a protein in its free state versus its complexed state, one could infer the interaction interface.

4.2. Hypothetical Experimental Workflow

-

Protein Labeling: The protein of interest, both in its free form and in a complex with its binding partner, is treated with this compound under controlled conditions to label accessible cysteine residues.

-

Quenching: The labeling reaction is stopped.

-

Protein Digestion: The labeled proteins are digested into peptides.

-

LC-MS/MS Analysis: The peptide mixtures are analyzed by LC-MS/MS.

-

Data Analysis: The MS/MS data is searched for peptides containing the mass modification corresponding to the footprinting reagent. The relative abundance of the modified peptides in the free versus the complexed state is quantified.

4.3. Data Presentation: Quantifying Differential Modification

| Peptide | Modification Site | Abundance (Free Protein) | Abundance (Complexed Protein) | Interpretation |

| Peptide A | Cys-54 | 85% | 10% | Cys-54 is likely in the interaction interface. |

| Peptide B | Cys-123 | 92% | 89% | Cys-123 is likely not in the interaction interface. |

4.4. Visualization: Principle of Chemical Footprinting

Caption: Chemical footprinting reveals interaction interfaces.

Summary and Future Perspectives

This compound represents a versatile and untapped resource for the development of novel proteomics reagents. Its unique chemical architecture, combining an arginine-mimicking guanidinium group with a thiol-reactive moiety, opens up exciting possibilities for studying protein interactions, identifying novel drug targets, and mapping protein structures. The proposed applications in CX-MS, affinity-based protein profiling, and chemical footprinting provide a roadmap for future research in this area.

Further work is needed to synthesize and characterize the proposed probes, optimize the experimental conditions for each application, and validate their utility in complex biological systems. The development of a "clickable" version of this reagent, by incorporating an alkyne or azide handle, would further expand its utility by enabling bio-orthogonal ligation to reporter tags for visualization or enrichment.[8][20][21]

The exploration of such novel chemical tools is essential for advancing our understanding of the complex world of the proteome and for the development of next-generation therapeutics.

References

-

Poole, L. B. (2015). Proteomic approaches to the characterization of protein thiol modification. Free Radical Biology and Medicine, 89, 917-937. [Link]

-

Yang, J., & Carroll, K. S. (2018). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. Antioxidants & Redox Signaling, 29(1), 1-22. [Link]

-

Cuthbertson, R. M., & Scott, D. A. (2015). Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. ACS Chemical Biology, 10(1), 9-23. [Link]

-

Yang, J., & Carroll, K. S. (2018). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. OSTI.GOV. [Link]

-

Tian, C., et al. (2021). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols, 16(10), 4646-4676. [Link]

-

García-Santamarina, S., & Antelmann, H. (2018). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 604, 19-42. [Link]

-

Tang, H., et al. (2014). Helical Poly(arginine) Mimics with Superior Cell-Penetrating and Molecular Transporting Properties. Biomacromolecules, 15(8), 3034-3041. [Link]

-

Cuthbertson, R. M., & Scott, D. A. (2015). Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. ACS Publications. [Link]

-

Tóth, M., & Borbás, A. (2010). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry, 17(33), 3854-3877. [Link]

-

Lim, H. S., & Lim, W. A. (2009). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Journal of the American Chemical Society, 131(45), 16431-16439. [Link]

-

General schemes of affinity-based protein profiling. (n.d.). ResearchGate. [Link]

-

Ghosh, D., et al. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega, 3(11), 15446-15453. [Link]

-

Lermyte, F., & Loo, J. A. (2003). Probing of arginine residues in peptides and proteins using selective tagging and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(9), 981-989. [Link]

-

Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography. (n.d.). ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 92(2), 1867-1875. [Link]

-

Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinica Chimica Acta, 308(1-2), 173-178. [Link]

-

Zhang, Y., & Li, H. (2006). Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 71(19), 7485-7487. [Link]

-

Rodríguez-Ropero, F., & van der Vegt, N. F. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, 4(19), 3329-3333. [Link]

-

Wang, Y., et al. (2021). Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect-based chemical-enrichment method. Proceedings of the National Academy of Sciences, 118(21), e2026524118. [Link]

-

Vince, R., & U-Cy, L. (2013). The Application of Guanidinium to Improve Biomolecule Quality in Fixed, Paraffin-embedded Tissue. Journal of Histochemistry & Cytochemistry, 61(10), 753-761. [Link]

-

Slack, J. L., & Causey, C. P. (2011). Activity-Based Protein Profiling of Protein Arginine Methyltransferase 1. ACS Chemical Biology, 6(6), 579-587. [Link]

-

Crosslinking reagents for covalent binding or conjugation of biomolecules. (n.d.). LabWorld. [Link]

-

Wingfield, P. T. (2016). Use of Protein Folding Reagents. Current Protocols in Protein Science, 84, A.3G.1-A.3G.14. [Link]

-

2-(Carbamimidoylthio)acetic acid; chlorine. (n.d.). PubChem. [Link]

-

Qin, W., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

-

Williams, S. A., & Kivimaki, M. (2018). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Journal of the American Heart Association, 7(13), e009272. [Link]

-

A Non-Derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots via Tandem Mass Spectrometry. (2016). ResearchGate. [Link]

-

Lubeckyj, R. A., et al. (2023). Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. bioRxiv. [Link]

-

Li, X., et al. (2023). Guanidinoacetic Acid Attenuates Adipogenesis through Regulation of miR-133a in Sheep. International Journal of Molecular Sciences, 24(19), 14896. [Link]

-

Cutting-edge Proteomics: Techniques and their Applications. (n.d.). Longdom Publishing. [Link]

-

Wang, Y., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 22(10), 1596. [Link]

-

Gilar, M., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(1), 272-278. [Link]

-

Silva, A. M., et al. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radical Biology and Medicine, 65, 925-941. [Link]

-

Nesvizhskii, A. I., & Aebersold, R. (2005). Bioinformatic methods to exploit mass spectrometric data for proteomic applications. Methods in Enzymology, 402, 289-312. [Link]

-

Carbamimidoyl-acetic acid. (n.d.). PubChem. [Link]

Sources

- 1. Buy this compound | 5425-78-5 [smolecule.com]

- 2. 2-(Carbamimidoylthio)acetic acid; chlorine | C3H6ClN2O2S | CID 53395148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Helical Poly(arginine) Mimics with Superior Cell-Penetrating and Molecular Transporting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sfrbm.org [sfrbm.org]

- 10. korambiotech.com [korambiotech.com]

- 11. Crosslinking reagents for covalent binding or conjugation of biomolecules - LabWorld [labworld.it]

- 12. Crosslinking Reagents | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioinformatic methods to exploit mass spectrometric data for proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biorxiv.org [biorxiv.org]

- 19. publications.aston.ac.uk [publications.aston.ac.uk]

- 20. osti.gov [osti.gov]

- 21. mdpi.com [mdpi.com]

Spectroscopic characteristics of 2-(Carbamimidoylthio)acetic acid hydrochloride.

An In-Depth Technical Guide to the Spectroscopic Characteristics of 2-(Carbamimidoylthio)acetic Acid Hydrochloride

Introduction: Elucidating the Molecular Identity of a Bioactive Scaffold

This compound, also known as S-Carboxymethylisothiourea hydrochloride, is an isothiouronium salt with the molecular formula C₃H₇ClN₂O₂S.[1][2] Its structure, featuring a carboxylic acid and a carbamimidoylthio (isothiourea) group, makes it a subject of interest in biochemical research and pharmaceutical development, with studies suggesting potential antidiabetic activity.[1][3] The hydrochloride salt form enhances its aqueous solubility, a critical property for biological applications.[1]

A precise and comprehensive understanding of a molecule's structure is the bedrock of drug discovery and development. Spectroscopic analysis provides the fundamental dataset for this structural elucidation. This guide offers an in-depth examination of the key spectroscopic characteristics of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with a robust framework for the characterization of this and similar isothiouronium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone technique for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH), whereas D₂O will exchange with these protons, causing their signals to disappear.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a 30-degree pulse angle to ensure quantitative reliability if needed, though a 90-degree pulse is standard for routine spectra.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS.

Caption: Workflow for FT-IR Spectroscopy via ATR.

The FT-IR spectrum of this compound will be dominated by absorptions from its polar functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very broad, strong | Characteristic of the hydrogen-bonded dimer in the solid state. This broad envelope will overlap the C-H stretches. [1][4] |

| N-H Stretch | Isothiouronium | 3100 - 3400 | Strong, multiple bands | Asymmetric and symmetric stretching of the N-H bonds. The presence of multiple peaks can indicate different types of N-H groups. [5] |

| C-H Stretch | Methylene | 2900 - 3000 | Medium-Weak | Often appear as minor peaks on the shoulder of the broad O-H band. [4] |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong, sharp | A classic and reliable indicator of a saturated carboxylic acid. [1][4] |

| N-H Bend | Isothiouronium | 1600 - 1650 | Strong | Bending (scissoring) vibration of the NH₂ groups. |

| C=N Stretch | Isothiouronium | 1580 - 1620 | Strong | Stretching of the carbon-nitrogen double bond, a key feature of the isothiouronium moiety. |

| C-S Stretch | Thioether | 600 - 800 | Weak to Medium | C-S stretches are typically weak and fall in the fingerprint region, making them less diagnostically reliable than other bands. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (light-absorbing groups).

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent, such as water or ethanol.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

-

Scan a wavelength range from approximately 190 nm to 400 nm.

-

-

Processing: The instrument records the absorbance (A) at each wavelength, automatically subtracting the solvent's absorbance. The resulting spectrum is a plot of absorbance versus wavelength (λ).

The UV-Vis spectrum is expected to be relatively simple, with absorptions in the short-wavelength UV region.

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Rationale |

| n → π | Carbonyl (C=O) | 200 - 215 | Low (< 100) | This is a formally "forbidden" transition, resulting in a weak absorption band. It may be masked by more intense absorptions. [1] |

| π → π | Isothiouronium (C=N) | ~200 - 230 | High (> 1000) | This is an "allowed" transition and is expected to be the most prominent feature in the UV spectrum. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

-

Sample Preparation: Prepare a very dilute solution (µg/mL or lower) of the sample in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile/water.

-

Instrument Setup: Introduce the sample into an ESI-MS instrument. ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like this one, as it minimizes fragmentation.

-

Acquisition Parameters:

-

Operate in positive ion mode, as the isothiouronium group is permanently cationic.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Processing: The output is a mass spectrum plotting relative ion abundance against m/z.

The primary goal is to identify the molecular ion. For 2-(Carbamimidoylthio)acetic acid (the cationic part), the formula is C₃H₆N₂O₂S.

-

Monoisotopic Mass of Cation: 134.0150 Da

| Ion | m/z (Expected) | Interpretation |

| [C₃H₆N₂O₂S]⁺ | 134.02 | This is the molecular ion (the cation itself). It is expected to be the base peak or a very prominent peak in the ESI-MS spectrum. |

Tandem MS (MS/MS) could be used to induce fragmentation of the m/z 134 ion to further confirm the structure. Expected fragmentation pathways would include:

-

Loss of CO₂ (44 Da): Resulting in a fragment at m/z 90.

-

Loss of COOH (45 Da): Resulting in a fragment at m/z 89.

-

Cleavage of the S-CH₂ bond.

Conclusion

The collective application of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. FT-IR confirms the presence of all key functional groups through their characteristic vibrational frequencies. UV-Vis spectroscopy identifies the electronic chromophores, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form a self-validating analytical workflow, ensuring the structural integrity and identity of this compound for researchers in medicinal chemistry and drug development.

References

-

Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(10), 235–238. [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]

-

Ahmed, A. A., et al. (2020). Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. Chemistry Research Journal, 5(5), 118-124. [Link]

-

Bencivenni, L., et al. (1998). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Vibrational Spectroscopy, 18(1), 91-102. [Link]

-

ResearchGate. (n.d.). S‐Aryl isothiouronium salts are convenient synthetic surrogates for.... [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Supporting Information. (n.d.). Angew. Chem. Int. Ed.[Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]

-

PubMed. (2023). Investigation of thiol compounds (L-cysteine, thioacetic acid and ethanethiol) with V(V) and V(IV) using combined spectroscopy and chromatography. [Link]

-

PubMed Central. (2015). Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Gale, P. A., et al. (2012). Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. New Journal of Chemistry, 37(2), 515-533. [Link]

-

RSC Publishing. (2012). Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). [Link]

-

SpectraBase. (n.d.). Thioacetic acid S-phenyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

-

Semantic Scholar. (2013). Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. [Link]

-

PubChem. (n.d.). 2-(Carbamimidoylthio)acetic acid; chlorine. [Link]

-

MDPI. (n.d.). UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material. [Link]

-

Wikipedia. (n.d.). Thioacetic acid. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. (n.d.). Thioacetic acid. [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

PubChem. (n.d.). ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride. [Link]

-

MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). Acetic acid, ((trimethylsilyl)thio)-, trimethylsilyl ester. [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]

-

ResearchGate. (n.d.). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

Sources

A Guide to the Theoretical and Experimental Molecular Weight Determination of 2-(Carbamimidoylthio)acetic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the molecular weight of 2-(Carbamimidoylthio)acetic acid hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical applications of molecular weight analysis. We will delve into the theoretical calculation based on the compound's molecular formula and explore two robust experimental techniques: Electrospray Ionization Mass Spectrometry (ESI-MS) and Potentiometric Acid-Base Titration. Each experimental section includes a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and a discussion of potential sources of error to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as an isothiouronium salt, is a molecule of interest in various research and pharmaceutical contexts.[1] Accurate determination of its molecular weight is a fundamental step in its characterization, confirming its identity, purity, and structural integrity. Discrepancies between theoretical and experimentally determined molecular weights can indicate the presence of impurities, degradation products, or unexpected molecular adducts. This guide will provide the necessary framework for both calculating the theoretical molecular weight and obtaining precise experimental values.

Theoretical Molecular Weight

The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms based on its molecular formula.

Molecular Formula: C₃H₇ClN₂O₂S[2][3]

To calculate the theoretical molecular weight, we use the standard atomic weights of each element:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Chlorine (Cl): 35.453 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Sulfur (S): 32.06 u

Calculation: (3 × 12.011) + (7 × 1.008) + (1 × 35.453) + (2 × 14.007) + (2 × 15.999) + (1 × 32.06) = 170.62 g/mol [2][3]

This value serves as the benchmark against which experimental results are compared.

Experimental Molecular Weight Determination

The experimental molecular weight is determined through analytical techniques. Here, we focus on two powerful and commonly used methods: Mass Spectrometry and Acid-Base Titration.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it an ideal choice for analyzing this compound.[4] It allows for the ionization of the molecule with minimal fragmentation, enabling the direct observation of the molecular ion.

In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For 2-(Carbamimidoylthio)acetic acid, we would expect to observe the protonated molecule [M+H]⁺ in positive ion mode.

While ESI is a soft ionization technique, some fragmentation can be induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. Based on the structure of 2-(Carbamimidoylthio)acetic acid, the following fragmentation pathways are plausible:

-

Loss of H₂O: The carboxylic acid moiety can easily lose a molecule of water.

-

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway.

-

Cleavage of the C-S bond: The bond between the acetic acid moiety and the sulfur atom can cleave.

-

Loss of the carbamimidoyl group: The entire carbamimidoyl group may be lost as a neutral fragment.

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution.[5] Formic acid aids in the protonation of the analyte.

-

From the stock solution, prepare a working solution of approximately 1-10 µg/mL by diluting with the same solvent mixture.[5]

-

Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

Instrumentation and Analysis:

-

Set up the ESI-MS instrument to operate in positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

-

The primary peak of interest should correspond to the protonated molecule, [C₃H₆N₂O₂S + H]⁺, which has a theoretical monoisotopic mass of approximately 135.02 m/z.

-

To confirm the molecular formula, high-resolution mass spectrometry should be employed to obtain an accurate mass measurement with an error of less than 5 ppm.

-

If structural confirmation is required, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and inducing fragmentation to observe the characteristic product ions.

Potentiometric Acid-Base Titration

Acid-base titration is a classical analytical technique that can be used to determine the molecular weight of an acidic or basic compound.[6] For this compound, a potentiometric titration is recommended for higher accuracy and precision in endpoint determination, especially given the presence of two acidic protons.

This compound possesses two acidic protons that will react with a strong base:

-

The proton from the hydrochloride salt (a strong acid).

-

The proton from the carboxylic acid group (a weak acid).

The titration reaction with a strong base, such as sodium hydroxide (NaOH), will proceed in two distinct steps, resulting in two equivalence points on the titration curve. By accurately determining the volume of titrant required to reach each equivalence point, the number of moles of the acid can be calculated. Knowing the initial mass of the sample, the molecular weight can then be determined.

Materials:

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

This compound sample

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker

-

Deionized water

Procedure:

-

Standardization of NaOH: If the concentration of the NaOH solution is not accurately known, it must be standardized against a primary standard acid, such as potassium hydrogen phthalate (KHP).

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound into a 250 mL beaker.

-

Dissolve the sample in approximately 50-100 mL of deionized water. Add a magnetic stir bar.

-

Titration Setup: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[7] Rinse the electrode with deionized water and immerse it in the sample solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Titration: Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL) while continuously stirring. After each addition, record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately capture the equivalence points.

-

Continue the titration well past the second equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The two equivalence points will appear as inflection points in the curve. For more accurate determination, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

Calculation:

-

Let V₁ be the volume of NaOH at the first equivalence point and V₂ be the volume at the second equivalence point.

-

The volume of NaOH required to neutralize the carboxylic acid proton is (V₂ - V₁). The volume required for the hydrochloride proton is V₁. These two volumes should be approximately equal.

-

Calculate the moles of NaOH used to neutralize the entire molecule: Moles of NaOH = Molarity of NaOH × V₂

-

Since the stoichiometry is 1:2 (2 moles of NaOH per mole of the hydrochloride salt of the diprotic acid), the moles of the analyte are: Moles of Analyte = (Moles of NaOH) / 2

-

Calculate the experimental molecular weight: Molecular Weight = (Mass of Analyte) / (Moles of Analyte)

-

Data Summary and Comparison

| Parameter | Theoretical Value | Experimental Method | Expected Experimental Value |

| Molecular Weight | 170.62 g/mol | ESI-MS ([M+H]⁺) | m/z ≈ 135.02 |

| Potentiometric Titration | ≈ 170.62 g/mol | ||

| Molecular Formula | C₃H₇ClN₂O₂S | High-Resolution MS | Confirmed by accurate mass |

| Number of Acidic Protons | 2 | Potentiometric Titration | Two equivalence points observed |

Conclusion

The determination of the molecular weight of this compound is a critical aspect of its chemical characterization. The theoretical molecular weight, calculated to be 170.62 g/mol , provides a fundamental reference point. Experimental verification through techniques such as Electrospray Ionization Mass Spectrometry and Potentiometric Acid-Base Titration offers robust and reliable methods for confirming this value. ESI-MS provides a direct measurement of the mass-to-charge ratio of the protonated molecule, while potentiometric titration allows for the determination of the equivalent weight based on the compound's acidic properties. The convergence of results from these orthogonal experimental techniques with the theoretical value provides a high degree of confidence in the identity and purity of the compound, which is paramount for its application in research and drug development.

References

-

Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. New Journal of Chemistry. Available at: [Link].

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link].

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link].

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link].

-

Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube. Available at: [Link].

-

2-(Carbamimidoylthio)acetic acid; chlorine | C3H6ClN2O2S | CID 53395148. PubChem. Available at: [Link].

-

Potentiometry-titration.pdf. Saraswati Institute of Pharmaceutical Sciences. Available at: [Link].

-

Isothiouronium. Wikipedia. Available at: [Link].

-

Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. New Journal of Chemistry (RSC Publishing). Available at: [Link].

-

Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory. Available at: [Link].

-

Experiment (6) Potentiometric titration of strong acid with strong base. Available at: [Link].

-

POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Available at: [Link].

-

Determination of strength of HCl potentiometrically. SlideShare. Available at: [Link].

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Buy this compound | 5425-78-5 [smolecule.com]

- 3. 2-(Carbamimidoylthio)acetic acid; chlorine | C3H6ClN2O2S | CID 53395148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.fsu.edu [chem.fsu.edu]

Harnessing the Nucleophile: An In-depth Technical Guide to the Reactivity of the Thiol Group in Protein Modification

Introduction: The Cysteine Residue - A Hub of Reactivity and Regulation